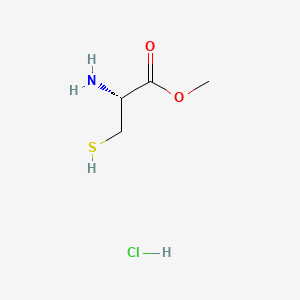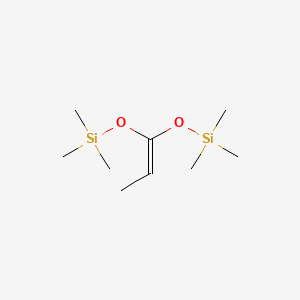
N-(3-fluorophenyl)hydrazinecarbothioamide
説明
N-(3-fluorophenyl)hydrazinecarbothioamide is a derivative of hydrazinecarbothioamide, which is a class of compounds known for their diverse range of biological activities and applications in coordination chemistry. These compounds often serve as ligands in complexation reactions with various metal ions, forming coordination compounds with potential applications in catalysis, material science, and medicine.
Synthesis Analysis
The synthesis of related hydrazinecarbothioamide compounds typically involves the reaction of isothiocyanates with hydrazine hydrate in the presence of an alcohol solvent, as demonstrated in the preparation of N-(3-chlorophenyl)hydrazinecarbothioamide . This method could be adapted for the synthesis of N-(3-fluorophenyl)hydrazinecarbothioamide by substituting the chloro-isothiocyanate with a fluoro-isothiocyanate equivalent.
Molecular Structure Analysis
The molecular structure of hydrazinecarbothioamide derivatives is characterized by the presence of a thioamide group, which can exhibit tautomerism between thione and thiol forms. The coordination chemistry of these ligands is rich, with the ability to form chelate rings with metal ions through sulfur and azomethine nitrogen atoms, as seen in the cobalt(III) and nickel(II) complexes of a related thiosemicarbazone ligand . The geometry around the metal center can vary from distorted octahedral to square planar, depending on the metal ion and the ligand environment.
Chemical Reactions Analysis
Hydrazinecarbothioamide derivatives can undergo condensation reactions with aldehydes to form arylidene-hydrazinyl-thiazolines, which are of interest due to their spectroscopic properties and potential biological activities . The presence of a fluorine atom in N-(3-fluorophenyl)hydrazinecarbothioamide could influence the electronic properties of the molecule and affect its reactivity in such condensation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(3-fluorophenyl)hydrazinecarbothioamide can be inferred from related compounds. These properties include solubility in common organic solvents, the potential to form hydrogen bonds, and the ability to act as a ligand in coordination compounds . The presence of a fluorine atom could enhance the lipophilicity of the compound and affect its binding interactions with metal ions.
Relevant Case Studies
Case studies involving similar hydrazinecarbothioamide compounds have demonstrated their utility as fluorescent probes for metal ions , as well as their antimicrobial and anticonvulsant activities . These studies highlight the potential of N-(3-fluorophenyl)hydrazinecarbothioamide to serve in various biological applications, depending on its specific interactions and properties.
科学的研究の応用
1. Antibacterial Activity
- Methods of Application: The compound is synthesized and then tested in vitro for antibacterial activity. Specific bacteria such as Escherichia coli and Bacillus subtilis are used in these tests .
- Results: Compound 7e, which contains N-(3-fluorophenyl)hydrazinecarbothioamide, was found to be as effective as the commonly used antibiotic ampicillin against the Gram-negative bacterium Escherichia coli .
2. Antioxidant Activity
- Methods of Application: The compound is synthesized and then treated with sodium hydroxide to obtain 1,2,4-triazole-3-thione derivatives. These derivatives are then tested for antioxidant activity using the DPPH method .
- Results: The hydrazinecarbothioamides showed excellent antioxidant activity, while the 1,2,4-triazole-3-thiones showed good antioxidant activity .
3. Fluorescent Chemosensor
- Methods of Application: The compound is applied as a chemosensor, exhibiting selective fluorescence emission for Zn2+ and showing no interference with other metal ions .
- Results: The chemosensor was successful in detecting Zn2+ ions .
4. Synthesis of Schiff Bases
- Application Summary: This compound is used in the synthesis of Schiff bases of thiosemicarbazone derivatives containing an adamantane moiety .
- Methods of Application: The compound is synthesized and then reacted with different aldehydes and ketones to form Schiff bases .
- Results: The synthesized Schiff bases showed good inhibitory effect against Gram-positive Bacillus subtilis .
5. Synthesis of Oxazolone Derivatives
- Application Summary: N-(3-fluorophenyl)hydrazinecarbothioamide is used in the synthesis of oxazolone derivatives .
- Methods of Application: The compound is reacted with benzamidoacetic acid and anhydrous sodium acetate in acetic anhydride to give oxazolone derivatives .
- Results: The synthesized oxazolone derivatives were used in further reactions .
6. Synthesis of 1,2,4-Triazole Derivatives
- Application Summary: This compound is used in the synthesis of 1,2,4-triazole derivatives .
- Methods of Application: The compound is reacted with α-halogenated ketones in basic media to afford new S-alkylated derivatives .
- Results: The synthesized 1,2,4-triazole derivatives showed good antioxidant activity .
7. Synthesis of Adamantane Moiety Containing Schiff Bases
- Application Summary: This compound is used in the synthesis of Schiff bases of thiosemicarbazone derivatives containing an adamantane moiety .
- Methods of Application: The compound is synthesized and then reacted with different aldehydes and ketones to form Schiff bases .
- Results: The synthesized Schiff bases showed good inhibitory effect against Gram-positive Bacillus subtilis .
8. Synthesis of Oxazolone Derivatives
- Application Summary: N-(3-fluorophenyl)hydrazinecarbothioamide is used in the synthesis of oxazolone derivatives .
- Methods of Application: The compound is reacted with benzamidoacetic acid and anhydrous sodium acetate in acetic anhydride to give oxazolone derivatives .
- Results: The synthesized oxazolone derivatives were used in further reactions .
9. Synthesis of 1,2,4-Triazole Derivatives
- Application Summary: This compound is used in the synthesis of 1,2,4-triazole derivatives .
- Methods of Application: The compound is reacted with α-halogenated ketones, in basic media, to afford new S-alkylated derivatives .
- Results: The synthesized 1,2,4-triazole derivatives showed good antioxidant activity .
特性
IUPAC Name |
1-amino-3-(3-fluorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN3S/c8-5-2-1-3-6(4-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLFMTUWRLDCPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372099 | |
| Record name | N-(3-Fluorophenyl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)hydrazinecarbothioamide | |
CAS RN |
70619-48-6 | |
| Record name | N-(3-Fluorophenyl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 70619-48-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene-4-thiol](/img/structure/B1301850.png)




